![molecular formula C24H23N3O4S2 B14801394 (2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide](/img/structure/B14801394.png)
(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide is a complex organic compound with a molecular formula of C20H23N3O4S2 This compound is known for its unique structural features, which include a morpholinylsulfonyl group, a naphthyl group, and an acrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the morpholinylsulfonyl intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinylsulfonyl intermediate.
Coupling with the phenyl group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.
Introduction of the carbonothioyl group: The phenyl derivative is reacted with a thiocarbonyl compound to introduce the carbonothioyl group.
Formation of the acrylamide moiety: Finally, the naphthyl group is introduced through a condensation reaction with an acrylamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
化学反应分析
Types of Reactions
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific temperature and pressure conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学研究应用
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用机制
The mechanism of action of N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-phenylpropanamide: Similar structure but with a phenyl group instead of a naphthyl group.
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(2-naphthyl)acrylamide: Similar structure but with a different naphthyl isomer.
Uniqueness
N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylsulfonyl group enhances its solubility and reactivity, while the naphthyl group contributes to its aromaticity and potential interactions with biological targets.
属性
分子式 |
C24H23N3O4S2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
(E)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C24H23N3O4S2/c28-23(13-8-19-6-3-5-18-4-1-2-7-22(18)19)26-24(32)25-20-9-11-21(12-10-20)33(29,30)27-14-16-31-17-15-27/h1-13H,14-17H2,(H2,25,26,28,32)/b13-8+ |
InChI 键 |
REDHIUDLCBNIFY-MDWZMJQESA-N |
手性 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43 |
规范 SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphane](/img/structure/B14801314.png)
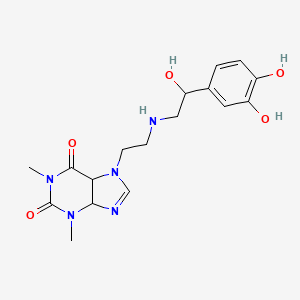
![2-(4-tert-butylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B14801325.png)
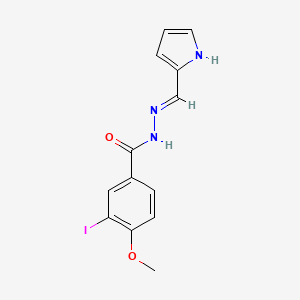
![8-(2-Amino-5-bromo-3-chloropyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B14801341.png)
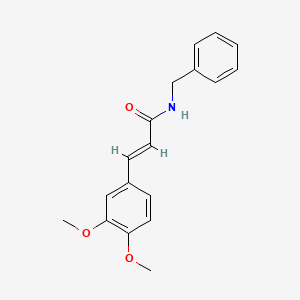
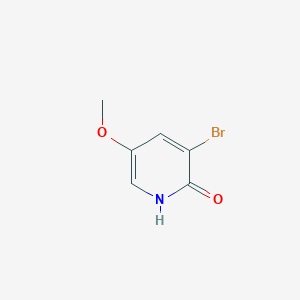
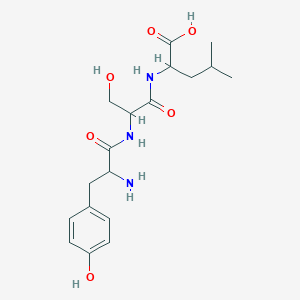
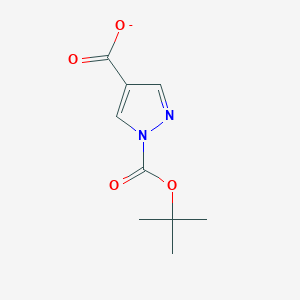
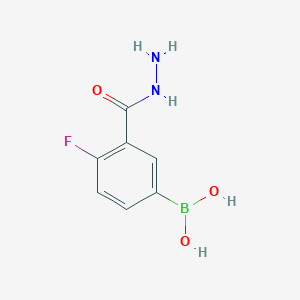

![(8S,9S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6,9,13-trimethyl-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B14801370.png)
![Methyl 4-{2-[(3-iodo-4-methoxyphenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B14801377.png)
![[(10S,13R,14S)-14-hydroxy-3-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B14801388.png)
